molecular formula C18H15N3O2 B11393892 1-(4-methylphenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide

1-(4-methylphenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11393892
M. Wt: 305.3 g/mol
InChI Key: QFJKQPNDROJPLC-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of both phenyl and methylphenyl groups adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves the condensation of appropriate hydrazine derivatives with diketones or keto acids. One common method involves the reaction of 4-methylphenylhydrazine with phenylglyoxylic acid under reflux conditions in the presence of a suitable catalyst. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-(4-methylphenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpropiophenone: An aromatic ketone with similar structural features but different reactivity and applications.

    1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine: A compound with a similar phenyl and methylphenyl substitution pattern but different core structure.

Uniqueness

1-(4-methylphenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide is unique due to its pyridazine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

1-(4-methylphenyl)-4-oxo-N-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C18H15N3O2/c1-13-7-9-15(10-8-13)21-12-11-16(22)17(20-21)18(23)19-14-5-3-2-4-6-14/h2-12H,1H3,(H,19,23)

InChI Key

QFJKQPNDROJPLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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